Dihydrodehydrodiconiferyl alcohol 9-O-|A-L-rhamnopyranoside
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Overview
Description
Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside is a lignan compound known for its anti-HBV (Hepatitis B virus) activity . It targets the HBV surface antigen with an IC50 of 0.58 mM and has significantly lower activity against the HBV e antigen with an IC50 of >2.4 mM . This compound can be isolated from star anise .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. specific details about these reactions are not extensively documented.
Common Reagents and Conditions: Common reagents and conditions used in the reactions involving Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside are not explicitly mentioned in the available literature. The compound’s isolation from star anise suggests that organic solvents and chromatographic techniques are likely used .
Major Products Formed: The major products formed from the reactions of Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside are not well-documented. Further research is needed to elucidate the specific reaction pathways and products.
Scientific Research Applications
Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the study of anti-HBV activity, where it targets the HBV surface antigen . The compound’s ability to inhibit HBV makes it a valuable tool for developing antiviral therapies .
Mechanism of Action
The mechanism of action of Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside involves targeting the HBV surface antigen. The compound exhibits selectivity by binding to the HBV surface antigen with an IC50 of 0.58 mM, while its activity against the HBV e antigen is significantly lower . This selective targeting disrupts the viral replication process, thereby inhibiting the spread of the virus .
Comparison with Similar Compounds
Similar Compounds:
- Dihydrodehydrodiconiferyl alcohol
- Dehydrodiconiferyl alcohol
- Coniferyl alcohol
Uniqueness: Dihydrodehydrodiconiferyl alcohol 9-O-α-L-rhamnopyranoside is unique due to its specific anti-HBV activity and its ability to selectively target the HBV surface antigen . This selectivity distinguishes it from other similar lignan compounds, making it a valuable compound for antiviral research .
Properties
Molecular Formula |
C26H34O10 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(35-13)34-12-17-16-9-14(5-4-8-27)10-20(33-3)25(16)36-24(17)15-6-7-18(28)19(11-15)32-2/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17-,21-,22+,23+,24+,26+/m0/s1 |
InChI Key |
OZOQXURHSVUEDM-FNMKIYJNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](OC3=C2C=C(C=C3OC)CCCO)C4=CC(=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(OC3=C2C=C(C=C3OC)CCCO)C4=CC(=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
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